![molecular formula C3H8N2O B15498867 N-methyl-2-nitrosoethanamine](/img/structure/B15498867.png)
N-methyl-2-nitrosoethanamine
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Description
N-methyl-2-nitrosoethanamine is a useful research compound. Its molecular formula is C3H8N2O and its molecular weight is 88.11 g/mol. The purity is usually 95%.
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Biological Activity
N-Methyl-2-nitrosoethanamine (NMEA) is a member of the nitrosamine family, which are compounds known for their biological activity, particularly their carcinogenic potential. This article explores the biological activity of NMEA, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
This compound has the chemical formula C3H8N2O and is characterized by a nitroso group (-NO) attached to a secondary amine. Its structure influences its reactivity and interaction with biological systems.
Mechanisms of Carcinogenicity
Nitrosamines, including NMEA, are primarily known for their role as carcinogens. The carcinogenic mechanism typically involves metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, resulting in mutations. The following table summarizes key findings related to the carcinogenic mechanisms of nitrosamines:
Compound | Metabolic Activation | Key Findings |
---|---|---|
This compound | Cytochrome P450-mediated oxidation | Forms DNA adducts leading to mutations |
N-Nitrosodimethylamine (NDMA) | Hydroxylation followed by dealkylation | Induces tumors in multiple animal models |
N-Methyl-N-nitrosourea (MNU) | Direct alkylation of DNA | Associated with reduced fertility and tumorigenesis |
Toxicological Profiles
Research indicates that NMEA exhibits significant toxicity in various biological models. A study focusing on related nitrosamines, such as MNU, demonstrated that exposure leads to substantial reproductive toxicity and increased cancer risk. For instance, female Swiss albino mice treated with MNU showed a 42.85% reduction in pregnancy efficiency compared to control groups, highlighting the compound's detrimental effects on reproductive health .
Case Study: Reproductive Toxicity
In a controlled study involving multiple doses of MNU (50 mg/kg), researchers observed notable changes in body weight and food intake among treated mice. Histopathological examinations revealed damage in vital organs, suggesting systemic toxicity linked to nitrosamine exposure. These findings are critical as they underscore the potential health risks associated with NMEA and similar compounds.
Environmental and Dietary Exposure
N-nitrosamines are prevalent in various environmental contexts, including food products and water supplies. They can form in processed meats and other foods containing nitrites when exposed to certain conditions. Understanding dietary exposure is essential for assessing public health risks associated with compounds like NMEA.
Summary of Biological Activity
The biological activity of this compound is primarily characterized by its carcinogenic potential through DNA damage mechanisms. The following points summarize the key aspects of its biological activity:
- Carcinogenicity : NMEA is implicated in cancer development through DNA adduct formation.
- Reproductive Toxicity : Studies indicate significant impacts on fertility in animal models.
- Environmental Presence : Commonly found in food products and as environmental contaminants.
Properties
Molecular Formula |
C3H8N2O |
---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
N-methyl-2-nitrosoethanamine |
InChI |
InChI=1S/C3H8N2O/c1-4-2-3-5-6/h4H,2-3H2,1H3 |
InChI Key |
GCKMHNBQXWJZIC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.